L-Phenylalanine, N-benzoyl-L-leucyl-

Description

Contextualizing N-Acyl Peptides within Biomolecular Research

N-acyl peptides, a broad class of molecules to which N-benzoyl-L-leucyl-L-phenylalanine belongs, are characterized by a fatty acid or other acyl group attached to the N-terminal amino group of a peptide chain. This modification can dramatically alter the peptide's chemical properties, influencing its stability, solubility, and biological activity. The occurrence of N-acylated amino acids in biological systems has long been recognized, with examples ranging from N-acetylglutamate, an allosteric activator, to N-isovaleroylglycine, a biomarker for metabolic disease. nih.gov More broadly, the family of fatty acid amides, which includes N-acyl amino acids, is related to the endocannabinoid anandamide (B1667382) and plays significant roles in lipid signaling. nih.gov

In contemporary research, N-acylation is harnessed for several purposes. It is a key strategy in the development of novel biomaterials, where the acylation of peptide termini can induce self-assembly into structured nanofibers and other supramolecular structures. nih.gov Furthermore, N-acyl modifications are employed in medicinal chemistry to create prodrugs; for instance, the "O-N intramolecular acyl migration" concept has been used to enhance the water solubility of certain therapeutic agents. nih.gov

A prominent example of a biologically active N-acyl peptide is N-formylmethionyl-leucyl-phenylalanine (fMet-Leu-Phe), a tripeptide produced by bacteria that acts as a potent chemoattractant for neutrophils and is transported by the intestinal peptide transporter PepT1. nih.gov This highlights how N-terminal modification is a critical determinant of a peptide's biological function and interaction with cellular machinery. Researchers also synthesize N-acyl peptides as mimics of natural antimicrobial peptides (AMPs) to develop new agents against resistant bacteria. nih.gov

Historical Development of Benzoylated Amino Acids and Peptides in Academic Inquiry

The benzoyl group, with the chemical formula C₆H₅CO, is a functional group derived from benzoic acid. wikipedia.org Its introduction into chemical synthesis, particularly in the field of peptide chemistry, has been a cornerstone of progress. Historically, the primary challenge in synthesizing a peptide with a defined sequence, such as linking alanine (B10760859) to glycine (B1666218) to make Ala-Gly without also producing Gly-Ala, Ala-Ala, and Gly-Gly, was a significant hurdle. libretexts.org

The solution to this statistical problem was the development of protecting groups. The benzoyl group, often abbreviated as "Bz", became an important tool for the protection of amine groups. nih.govwikipedia.org By converting the highly nucleophilic amine of an amino acid into a much less reactive benzamide, chemists could selectively activate the carboxylic acid of that amino acid and couple it to the free amine of a second, carboxyl-protected amino acid. libretexts.org This strategy ensures that the peptide bond forms only in the desired direction. Following the coupling reaction, the benzoyl group can be removed (deprotected) to allow for further chain elongation. wikipedia.org

Beyond its role in synthesis, benzoylation has also been adapted for analytical purposes. The introduction of the hydrophobic benzoyl moiety to small, hydrophilic peptides increases their retention time during reversed-phase chromatography. nih.gov This derivatization technique has been successfully used to improve the sequence coverage in peptide mapping, a critical method for protein characterization. nih.gov The source of benzoyl groups in nature is often the thioester benzoyl-CoA, highlighting its relevance in natural product biosynthesis. wikipedia.org

Scope and Significance of N-Benzoyl-L-leucyl-L-phenylalanine in Contemporary Research Paradigms

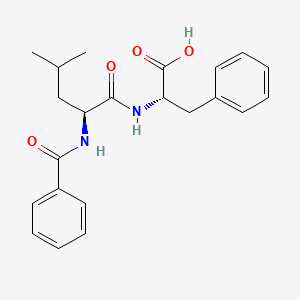

N-Benzoyl-L-leucyl-L-phenylalanine is a synthetic dipeptide whose significance arises from its specific chemical structure. Comprising L-leucine and L-phenylalanine, it presents two hydrophobic amino acid residues, capped at the N-terminus by a stable benzoyl group. This structure makes it an ideal candidate for use as a specific substrate in enzyme assays, particularly for proteases that recognize and cleave peptide bonds involving hydrophobic amino acids.

The most probable application of this compound is in the study of peptidases, such as carboxypeptidases. For example, the related bacterial peptide N-formyl-methionyl-leucyl-phenylalanine is known to be hydrolyzed by a carboxypeptidase. nih.gov Similarly, N-benzoyl-L-leucyl-L-phenylalanine could be used to measure the activity of enzymes that cleave the peptide bond between leucine (B10760876) and phenylalanine. The N-benzoyl group serves two key functions in this context: it prevents further enzymatic degradation from the N-terminus by aminopeptidases and provides a stable, hydrophobic moiety that can fit into the active site of certain enzymes.

The synthesis of such a dipeptide would follow established methods of peptide chemistry. orgsyn.org An N-benzoyl protected L-leucine would be activated at its carboxyl group and then coupled to an L-phenylalanine whose own carboxyl group is protected, often as a simple ester. libretexts.org Subsequent deprotection of the C-terminus would yield the final product.

While extensive research findings on this specific molecule are not widely documented, its value lies in its utility as a custom tool for biochemical research. It can be used to probe the substrate specificity of newly discovered proteases, to screen for enzyme inhibitors, or as a reference standard in analytical methods.

| Property | Value |

| Molecular Formula | C₂₂H₂₆N₂O₄ |

| Molecular Weight | 398.46 g/mol |

| Structure | A benzoyl group attached to the nitrogen of L-leucine, which is peptide-bonded to L-phenylalanine. |

| Description | A synthetic, N-terminally protected dipeptide composed of hydrophobic amino acids. |

| Probable Application | Substrate for protease assays, particularly for carboxypeptidases or endopeptidases that recognize hydrophobic residues. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

193280-26-1 |

|---|---|

Molecular Formula |

C22H26N2O4 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-benzamido-4-methylpentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C22H26N2O4/c1-15(2)13-18(23-20(25)17-11-7-4-8-12-17)21(26)24-19(22(27)28)14-16-9-5-3-6-10-16/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,25)(H,24,26)(H,27,28)/t18-,19-/m0/s1 |

InChI Key |

DYSYKIIKBHDCGE-OALUTQOASA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies and Advanced Chemical Methodologies

Solution-Phase Peptide Synthesis of N-Benzoyl-L-leucyl-L-phenylalanine

Solution-phase peptide synthesis (LPPS), while often more labor-intensive than solid-phase methods due to the need for purification of intermediates, offers scalability and flexibility. creative-peptides.com The synthesis of N-Benzoyl-L-leucyl-L-phenylalanine in solution involves the formation of a peptide bond between N-benzoyl-L-leucine and an L-phenylalanine ester, followed by deprotection of the C-terminal ester.

Strategic Coupling Reagents and Protecting Group Schemes

The synthesis begins with the appropriate selection of protecting groups and a coupling reagent to facilitate the amide bond formation. The N-terminus of the leucine (B10760876) residue is protected by a benzoyl (Bz) group. This group is stable under the coupling conditions and serves as a permanent feature of the final molecule. The C-terminus of the L-phenylalanine is typically protected as an ester (e.g., methyl or ethyl ester) to prevent its carboxyl group from reacting and to improve solubility in organic solvents.

The core of the synthesis is the coupling reaction, where a carboxyl-activating reagent is used. creative-peptides.com Carbodiimides are a common class of coupling reagents used for this purpose. americanpeptidesociety.org

Dicyclohexylcarbodiimide (DCC) : DCC is an efficient and cost-effective reagent that activates the carboxyl group of N-benzoyl-L-leucine to form a highly reactive O-acylisourea intermediate. americanpeptidesociety.org This intermediate is then susceptible to nucleophilic attack by the amino group of the L-phenylalanine ester. americanpeptidesociety.org A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble in many organic solvents and must be removed by filtration. peptide.com

Additives to Minimize Racemization : To enhance the efficiency of the coupling reaction and, crucially, to suppress racemization at the chiral center of the activated amino acid, additives are often included. americanpeptidesociety.orgcreative-peptides.com 1-Hydroxybenzotriazole (HOBt) is a standard additive that reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and leads to cleaner reactions. americanpeptidesociety.orgpeptide.com

A typical protecting group and coupling strategy is outlined in the synthesis of the related dipeptide, N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu), where N,N'-dicyclohexylcarbodiimide (DCC) was used as the condensing agent. mdpi.com Similarly, the synthesis of N-benzyloxycarbonyl-L-leucyl-L-phenylalanine can be achieved by reacting N-benzyloxycarbonyl-L-leucine with L-phenylalanine methyl ester hydrochloride in the presence of a base like triethylamine. prepchem.com

| Reagent Class | Example | Function |

| N-Terminal Protecting Group | Benzoyl (Bz) | Protects the amino group of L-leucine. |

| C-Terminal Protecting Group | Methyl Ester (-OMe) | Protects the carboxyl group of L-phenylalanine. |

| Coupling Reagent | Dicyclohexylcarbodiimide (DCC) | Activates the carboxyl group of the N-protected amino acid. americanpeptidesociety.org |

| Racemization Suppressor | 1-Hydroxybenzotriazole (HOBt) | Minimizes racemization and improves coupling efficiency. americanpeptidesociety.orgpeptide.com |

Optimization of Reaction Conditions for Yield and Stereochemical Integrity

Optimizing reaction parameters is critical for maximizing the yield of the desired dipeptide and maintaining its stereochemical purity. creative-peptides.com Key factors include solvent, temperature, reactant concentration, and reaction time.

Research on the synthesis of a similar dipeptide, Cbz-Phe-Leu, in a reversed micellar system highlights several optimization parameters. mdpi.com Although the system is different, the principles are transferable. The study found that using an excess of the coupling agent (DCC) was necessary to drive the reaction towards the product due to potential side reactions involving the N-protected amino acid. mdpi.com

Furthermore, the pH of the aqueous phase in the micellar system was found to be crucial; a partially cationic form of the incoming amino acid (leucine in that case) was found to be more reactive. mdpi.com The water content of the reaction medium is another critical parameter that needs to be controlled to balance the desired peptide synthesis against competing side reactions. mdpi.com For the Cbz-Phe-Leu synthesis, a maximum yield of 56.5% was achieved after 80 hours under optimized conditions. mdpi.com

To ensure stereochemical integrity, the choice of coupling reagent and the use of additives like HOBt or HOAt are paramount. creative-peptides.com The reaction temperature is also kept low, often starting at 0°C, during the activation and coupling steps to further minimize the risk of racemization.

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS) offers a streamlined alternative to solution-phase methods, where the growing peptide chain is anchored to an insoluble resin support, allowing for easy removal of excess reagents and byproducts through simple filtration and washing steps. bachem.comamerigoscientific.com This method is particularly well-suited for automation. beilstein-journals.org

Resin Selection and Loading Strategies

The choice of resin is a critical first step in planning an SPPS synthesis. peptide.com For the synthesis of N-Benzoyl-L-leucyl-L-phenylalanine, which has a C-terminal carboxylic acid, a resin that allows for cleavage to yield this functionality is required.

Wang Resin : This is a common choice for Fmoc-based SPPS to produce C-terminal peptide acids. peptide.combiotage.com The first amino acid, Fmoc-L-phenylalanine, is esterified to the hydroxyl group of the Wang linker. biotage.com Cleavage from Wang resin is typically achieved using strong acid conditions, such as a high concentration of trifluoroacetic acid (TFA), which simultaneously removes side-chain protecting groups. biotage.com

2-Chlorotrityl Chloride (2-CTC) Resin : This resin is highly acid-labile and allows the peptide to be cleaved under very mild acidic conditions (e.g., 1-3% TFA or acetic acid). biotage.compeptide.com A key advantage is that this mild cleavage can leave acid-labile side-chain protecting groups intact, yielding a fully protected peptide fragment if desired. biotage.com The steric bulk of the trityl linker also helps prevent side reactions during the loading of the first amino acid. biotage.compeptide.com

The loading capacity of the resin (expressed in mmol/g) is another important consideration. biotage.com For short peptides like a dipeptide, a standard substitution resin (0.5 to 1.2 mmol/g) is generally suitable. peptide.com Low-loading resins are typically reserved for longer peptides to minimize chain aggregation and steric hindrance during synthesis. peptide.combiotage.com

| Resin Type | Linker Type | Cleavage Condition | C-Terminal Product | Key Features |

| Wang Resin | p-alkoxybenzyl alcohol | High % TFA biotage.com | Carboxylic Acid | Standard choice for peptide acids in Fmoc-SPPS. peptide.com |

| 2-Chlorotrityl Chloride Resin | Trityl | Very mild acid (e.g., 1-3% TFA) biotage.com | Carboxylic Acid | Allows for mild cleavage, can yield protected fragments. peptide.com |

Automation in Solid-Phase Peptide Synthesis for Analog Generation

Automation has revolutionized SPPS, enabling the rapid and reproducible synthesis of peptides with minimal human intervention. americanpeptidesociety.org Automated synthesizers standardize the repetitive cycles of deprotection, washing, and coupling, which is ideal for generating libraries of analogs. beilstein-journals.orgamericanpeptidesociety.org

To generate analogs of N-Benzoyl-L-leucyl-L-phenylalanine, an automated platform would be highly efficient. The synthesis would start with L-phenylalanine loaded onto a suitable resin (e.g., Wang or 2-CTC). The standard Fmoc/tBu protecting group strategy is commonly employed. beilstein-journals.org

The synthesis cycle would proceed as follows:

Fmoc-Deprotection : The Fmoc group on the resin-bound phenylalanine is removed using a piperidine (B6355638) solution in DMF. google.com

Washing : The resin is washed thoroughly to remove piperidine and byproducts. bachem.com

Coupling : The next amino acid, in this case, N-benzoyl-L-leucine, is activated using a coupling reagent (e.g., HBTU, HATU) and an additive (e.g., HOBt, Oxyma) and is coupled to the free amine of the phenylalanine on the resin. peptide.comcreative-peptides.com

Washing : Excess reagents and byproducts are washed away. bachem.com

Final Cleavage : Once the dipeptide is assembled, it is cleaved from the resin using an appropriate acidic cocktail (e.g., TFA with scavengers like triisopropylsilane).

Enzymatic Synthesis of N-Benzoyl-L-leucyl-L-phenylalanine and Related Constructs

Enzymatic peptide synthesis presents an attractive green chemistry alternative to chemical methods, offering high stereospecificity and mild reaction conditions. The protease α-chymotrypsin is particularly well-suited for synthesizing dipeptides containing hydrophobic amino acids like phenylalanine and leucine. rsc.orgoup.com

Studies have shown that α-chymotrypsin can effectively catalyze peptide bond formation when suspended in organic solvents. rsc.orgrsc.org The synthesis proceeds via aminolysis of an N-protected amino acid ester (the donor) with an amino acid amide or ester (the acceptor). rsc.org For the synthesis of N-Benzoyl-L-leucyl-L-phenylalanine, N-benzoyl-L-leucine methyl or ethyl ester would serve as the donor substrate, and L-phenylalanine amide would be the nucleophilic acceptor.

Key findings on chymotrypsin-catalyzed synthesis include:

High Yields : The synthesis can be nearly quantitative under optimal conditions. nih.gov The yield is often driven by the low solubility of the synthesized peptide product in the organic solvent, which causes it to precipitate out of solution, thereby shifting the reaction equilibrium towards synthesis. oup.comnih.gov

Enzyme Specificity : The enzyme exhibits strong specificity for hydrophobic or bulky amino acid residues at both the P1' and P2' positions (the amino acids on either side of the newly formed peptide bond), making the Leu-Phe linkage an ideal target. nih.govnih.gov

Stereoselectivity : The enzyme is highly stereoselective, typically only accepting L-amino acids as substrates, which ensures the stereochemical integrity of the final product. rsc.org However, some studies note that D-amino acid derivatives can be involved as nucleophiles, though the reaction is much slower. rsc.org

Simple Isolation : Product isolation is simplified as the enzyme can be recovered by filtration for potential reuse, and the product can often be isolated directly as a precipitate. rsc.org

The reaction is typically carried out by stirring the N-protected amino acid ester and the amino acid amide with a small amount of chymotrypsin (B1334515) in an anhydrous organic solvent like dichloromethane, with a controlled, minimal amount of water added to maintain enzyme activity. rsc.org

Utilization of Carboxypeptidases and Other Proteases for Peptide Bond Formation

The enzymatic synthesis of N-benzoyl-L-leucyl-L-phenylalanine leverages the catalytic activity of proteases to form peptide bonds under mild and stereospecific conditions, offering a significant advantage over conventional chemical methods. Carboxypeptidases, which naturally cleave peptide bonds at the C-terminus, can be employed in reverse to facilitate peptide synthesis. wikipedia.org This is achieved by carefully manipulating reaction conditions, such as pH and substrate concentrations, to favor synthesis over hydrolysis.

A prominent enzyme in this application is Carboxypeptidase Y (CPY) from baker's yeast, valued for its broad substrate specificity. worthington-biochem.com The synthesis typically involves reacting an N-protected amino acid ester with a C-terminal amino acid in the presence of CPY. By conducting the reaction in biphasic systems or organic solvents with minimal water content, the competing hydrolytic reaction is suppressed. The pH is a critical factor, with alkaline conditions often favoring the deprotonation of the incoming amino acid's carboxyl group, thereby facilitating the nucleophilic attack.

Other proteases like thermolysin and chymotrypsin have also been investigated for dipeptide synthesis. nih.govnih.gov While their primary function is hydrolytic, their catalytic machinery can be harnessed for synthesis in non-aqueous environments or frozen aqueous systems, which reduce water activity. nih.gov Thermolysin, a thermostable metalloproteinase from Bacillus thermoproteolyticus, is particularly effective in catalyzing the formation of peptide bonds involving hydrophobic amino acids. nih.govwikipedia.org The choice of enzyme is often dictated by the specific amino acid residues involved, as the enzyme's active site stereochemistry and substrate preferences are crucial for catalytic efficiency. nih.govnih.gov

Immobilized Enzyme Systems for Enhanced Reaction Efficiency

To enhance the practicality and cost-effectiveness of enzymatic peptide synthesis, proteases are often immobilized on solid supports. This strategy improves the enzyme's operational stability and allows for its reuse in continuous or batch processes.

A variety of materials, including natural polymers like alginate and synthetic resins or porous glass, have been used to immobilize carboxypeptidases and other proteases. nih.gov The method of immobilization, such as physical adsorption, covalent bonding, or entrapment, significantly impacts the enzyme's activity and stability. Covalent attachment of Carboxypeptidase Y to porous glass beads has proven to be a robust method, preventing enzyme leaching and allowing for its use in packed-bed reactors for continuous synthesis. nih.gov

| Enzyme System | Support Material | Immobilization Method | Key Advantages |

| Carboxypeptidase Y | Porous Glass Beads | Covalent Bonding | High operational stability, reusability, suitable for continuous reactors. nih.gov |

| Carboxypeptidase Y | Amino-silica | Glutaraldehyde cross-linking | High recovery of active enzyme, stable to pH and temperature changes. nih.gov |

| Thermolysin | PEGA resin | N/A | High yields for hydrophobic amino acid couplings in aqueous media. researchgate.net |

Derivatization and Functionalization of N-Benzoyl-L-leucyl-L-phenylalanine

The chemical structure of N-benzoyl-L-leucyl-L-phenylalanine serves as a versatile platform for creating a variety of derivatives with customized properties for biochemical and medicinal chemistry research.

Introduction of Reporter Tags and Affinity Labels for Research Probes

To investigate the interactions of N-benzoyl-L-leucyl-L-phenylalanine with biological targets, reporter tags and affinity labels are often introduced. These modifications enable the detection, visualization, and quantification of binding events.

Reporter tags, such as fluorescent dyes (e.g., fluorescein, rhodamine), can be attached to the molecule, typically at the C-terminus, without significantly altering its biological activity. This is often accomplished by activating the carboxyl group with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) before reacting it with an amine-functionalized dye. These fluorescently labeled probes are instrumental in techniques like fluorescence microscopy.

Affinity labels are reactive groups that form covalent bonds with target proteins, allowing for their identification. A common approach is to introduce a photoreactive group, such as a benzophenone (B1666685) moiety, onto the benzoyl ring. nih.gov Upon UV irradiation, this group generates a highly reactive species that can covalently bind to the target protein. nih.gov The synthesis of amino acids containing both a photoreactive group and a "clickable" handle, like an alkyne, allows for the subsequent attachment of reporter tags via click chemistry. nih.gov

Synthesis of Metal Ion Complexes for Coordination Chemistry Studies

The peptide backbone and side chains of N-benzoyl-L-leucyl-L-phenylalanine offer multiple potential coordination sites for metal ions, including amide and carboxylate oxygens. The synthesis of metal complexes with this dipeptide is valuable for understanding the role of metal ions in biological systems.

These complexes are generally formed by reacting the dipeptide with a metal salt in a suitable solvent. The resulting complex's coordination geometry and stoichiometry are influenced by the metal ion, pH, and ligand-to-metal ratio. For instance, copper(II) ions are known to form complexes with peptides involving the N-terminal amino group and deprotonated amide nitrogens. The structural and electronic properties of these complexes are characterized using spectroscopic methods and X-ray crystallography.

Preparation of Hydrazide and Ester Derivatives for Modified Biochemical Probes

Modifying the C-terminal carboxyl group of N-benzoyl-L-leucyl-L-phenylalanine to form hydrazide or ester derivatives yields a variety of useful biochemical probes.

Hydrazide derivatives are synthesized by reacting the dipeptide's C-terminal carboxylic acid with hydrazine (B178648) hydrate, often facilitated by a coupling agent. The resulting hydrazide is a versatile intermediate that can be further reacted to link the dipeptide to other molecules.

Ester derivatives, such as methyl or ethyl esters, are typically prepared by reacting the dipeptide with the corresponding alcohol under acidic conditions or via reaction with an alkyl halide in the presence of a base. scielo.org.mx These esters often show increased cell permeability compared to the free acid, making them effective prodrugs that can be cleaved by intracellular esterases to release the active compound. scielo.org.mx The choice of the ester group can be used to modulate the compound's lipophilicity and pharmacokinetic properties.

| Derivative | Functional Group | Synthetic Precursor | Potential Application |

| Fluorescent Probe | Fluorescent Dye | N-benzoyl-L-leucyl-L-phenylalanine | Cellular imaging and binding assays |

| Photoaffinity Label | Benzophenone | p-benzoyl-L-phenylalanine | Covalent labeling of target proteins nih.gov |

| Metal Ion Complex | Coordinated Metal Ion | N-benzoyl-L-leucyl-L-phenylalanine | Mimicking metalloprotein active sites |

| Hydrazide | -CONHNH₂ | N-benzoyl-L-leucyl-L-phenylalanine | Bioconjugation and inhibitor synthesis |

| Methyl/Ethyl Ester | -COOR | N-benzoyl-L-leucyl-L-phenylalanine | Prodrugs with enhanced cell permeability scielo.org.mx |

Advanced Spectroscopic and Structural Elucidation for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and conformation of molecules in solution and in the solid state. However, a detailed search of scientific databases reveals a lack of specific NMR studies conducted on L-Phenylalanine, N-benzoyl-L-leucyl-.

High-Resolution 1H and 13C NMR for Structural Assignment

No published high-resolution 1H and 13C NMR data for the structural assignment of L-Phenylalanine, N-benzoyl-L-leucyl- could be located. Such data would be essential for confirming the covalent structure by identifying the chemical shifts and coupling constants of the protons and carbon atoms within the dipeptide.

Solid-State NMR for Polymorphic and Crystalline Studies

There are no available solid-state NMR (ssNMR) studies focusing on the polymorphic and crystalline forms of L-Phenylalanine, N-benzoyl-L-leucyl-. Research on related compounds, such as N-benzoyl-L-phenylalanine, has demonstrated the utility of ssNMR in characterizing polymorphism, hydrogen bonding, and molecular conformation in the solid state. nih.govnih.gov However, these findings cannot be directly extrapolated to the dipeptide .

2D NMR Techniques for Elucidating Inter-Residue Interactions

Detailed two-dimensional (2D) NMR studies, which are crucial for understanding the spatial relationships and interactions between the leucine (B10760876) and phenylalanine residues of L-Phenylalanine, N-benzoyl-L-leucyl-, have not been reported in the scientific literature.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Despite its importance for understanding molecular conformation and packing, no crystallographic data for L-Phenylalanine, N-benzoyl-L-leucyl- has been published.

Analysis of Crystal Packing and Molecular Conformation

Without experimental X-ray diffraction data, no analysis of the crystal packing and specific molecular conformation of L-Phenylalanine, N-benzoyl-L-leucyl- can be provided. Studies on similar N-acyl amino acids have been performed, but this information is outside the scope of the current subject. nih.gov

Implications of Crystalline Structure for Biochemical Activity

The relationship between the crystalline structure of L-Phenylalanine, N-benzoyl-L-leucyl- and its biochemical activity remains uninvestigated, as no structural or activity data are available.

Compound Name

| Compound Name |

|---|

| L-Phenylalanine, N-benzoyl-L-leucyl- |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the characterization of peptide derivatives like L-Phenylalanine, N-benzoyl-L-leucyl-. It provides precise data on molecular weight and structural sequence through controlled fragmentation.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of a compound with extremely high accuracy. For L-Phenylalanine, N-benzoyl-L-leucyl- (systematically named N-benzoyl-L-leucyl-L-phenylalanine), HRMS provides an exact mass measurement that can confirm its molecular formula, C22H26N2O4. This level of precision allows researchers to distinguish the compound from other potential isomers or molecules with the same nominal mass.

The theoretical monoisotopic mass is calculated from the sum of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O). Experimental determination via HRMS, typically using techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, would yield a mass value that matches this theoretical calculation to within a few parts per million (ppm), thereby validating the elemental formula.

Table 1: Theoretical Elemental and Mass Properties of N-benzoyl-L-leucyl-L-phenylalanine

| Property | Value |

| Molecular Formula | C₂₂H₂₆N₂O₄ |

| Monoisotopic Mass | 394.18926 Da |

| Elemental Composition | Carbon (C): 66.99% |

| Hydrogen (H): 6.64% | |

| Nitrogen (N): 7.10% | |

| Oxygen (O): 19.26% |

Tandem Mass Spectrometry for Sequence Verification in Peptide Derivatives

Tandem mass spectrometry (MS/MS) is a powerful technique used to verify the amino acid sequence of peptides and their derivatives. In an MS/MS experiment, the protonated molecule (the precursor ion) of N-benzoyl-L-leucyl-L-phenylalanine, [M+H]⁺ with an m/z of approximately 395.19, is isolated and subjected to fragmentation through collision-induced dissociation (CID).

The fragmentation of the peptide backbone typically occurs at the amide bonds, producing a series of characteristic ions known as b- and y-ions. The N-terminal benzoyl group plays a significant role in the fragmentation pattern. Chemical modifications at the N-terminus, such as acylation, are known to promote the formation of b-ions, which contain the N-terminus of the peptide. nih.govresearchgate.net

The expected fragmentation for N-benzoyl-L-leucyl-L-phenylalanine would produce specific ions that confirm the sequence is Benzoyl-Leucine-Phenylalanine:

b₁-ion: This fragment results from the cleavage after the benzoyl group's carbonyl, but more characteristically for acylated peptides, the b₁ ion represents the acylated first amino acid. However, the most informative fragments start with the first peptide bond cleavage.

b₂-ion: Cleavage of the peptide bond between Leucine and Phenylalanine results in the N-terminal fragment, [Benzoyl-Leu]⁺. Its detection confirms the identity and position of the first amino acid.

y₁-ion: Cleavage of the same Leu-Phe peptide bond results in the C-terminal fragment, [H-Phe-OH]⁺, which is protonated Phenylalanine. Its detection confirms the identity of the C-terminal residue. The presence of the phenylalanine residue can also lead to characteristic neutral losses or the formation of a benzyl (B1604629) anion under certain conditions. core.ac.uk

The combination of these fragment ions provides definitive proof of the peptide sequence.

Table 2: Predicted MS/MS Fragment Ions for [N-benzoyl-L-leucyl-L-phenylalanine+H]⁺

| Ion Type | Sequence | Chemical Formula | Calculated m/z |

| Precursor Ion | [Bz-Leu-Phe+H]⁺ | [C₂₂H₂₇N₂O₄]⁺ | 395.1965 |

| b₂-ion | [Bz-Leu]⁺ | [C₁₃H₁₆NO₂]⁺ | 218.1176 |

| y₁-ion | [H-Phe-OH+H]⁺ | [C₉H₁₂NO₂]⁺ | 166.0863 |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Prediction in Solution

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a widely used technique for investigating the secondary structure of peptides and proteins in solution.

For a short, modified dipeptide like N-benzoyl-L-leucyl-L-phenylalanine, the CD spectrum would not be expected to show the characteristic signals for stable, repeating secondary structures like α-helices or β-sheets, which require longer peptide chains. Instead, the CD spectrum would be dominated by contributions from the three chiral centers (the α-carbons of L-leucine and L-phenylalanine, and the inherent chirality of the peptide backbone) and the electronic transitions of the aromatic benzoyl and phenyl groups.

The analysis of the CD spectrum can provide valuable information about the compound's conformational preferences in different solvent environments.

Aromatic Contributions: The phenyl group of phenylalanine and the benzoyl group are strong chromophores. Their electronic transitions, particularly the ¹Lₐ and ¹Lₑ bands of the phenyl ring, typically appear in the 250-280 nm region of the CD spectrum and can provide information about the local environment and orientation of these aromatic side chains. researchgate.net

Peptide Backbone Contributions: The n→π* transition of the peptide amide bond (~220 nm) and the π→π* transition (~190-200 nm) are the primary indicators of secondary structure. In a short dipeptide, these signals would likely indicate a predominantly random coil or disordered conformation. However, subtle deviations from a pure random coil spectrum could suggest a propensity to form specific turn-like structures, which may be stabilized by intramolecular interactions influenced by the bulky terminal groups.

By studying the CD spectrum as a function of solvent polarity or temperature, researchers can infer the conformational flexibility of the molecule and the presence of any preferred, albeit non-periodic, solution-state structures.

Enzymatic and Mechanistic Biochemistry

Substrate Specificity Studies of N-Benzoyl-L-leucyl-L-phenylalanine in Enzyme Assays

The interaction of N-benzoyl-L-leucyl-L-phenylalanine and related peptides with various proteases has been a subject of significant research to understand the structural requirements for substrate binding and catalysis.

Chymotrypsin (B1334515), a serine protease, exhibits a preference for hydrolyzing peptide bonds adjacent to amino acids with large hydrophobic side chains, such as phenylalanine, tryptophan, and tyrosine. libretexts.org It also demonstrates activity towards bonds involving leucine (B10760876). sigmaaldrich.com Studies on dipeptide isomers have shown that the L-L configuration of leucyl-phenylalanine benzyl (B1604629) ester can act as a substrate for chymotrypsin, undergoing hydrolysis. nih.gov In contrast, other isomers of the same dipeptide act as inhibitors. nih.gov This highlights the stereospecificity of chymotrypsin's active site. The enzyme's activity is not limited to aromatic residues; it can also cleave peptide bonds C-terminal to leucine, albeit often at a slower rate than its preferred substrates. wur.nl

Carboxypeptidase A (CPA), a metalloprotease, is known to hydrolyze the C-terminal peptide bond of peptides and esters. Research has demonstrated the hydrolysis of benzoylglycyl-l-phenylalanine by CPA, indicating that N-terminally blocked dipeptides with a C-terminal aromatic residue are recognized as substrates by this enzyme. nih.gov While direct studies on N-benzoyl-L-leucyl-L-phenylalanine are limited, the known substrate preferences of CPA suggest it could potentially hydrolyze this compound.

The kinetic parameters, Michaelis-Menten constant (K_m) and catalytic rate constant (k_cat), are crucial for quantifying the efficiency of an enzyme's interaction with a substrate. For chymotrypsin, the elongation of the peptide chain in substrates generally leads to an increase in k_cat. nih.govnih.gov For instance, studies on a series of N-acetyl-L-phenylalanyl peptides have shown how modifications in the peptide structure influence the kinetic constants. nih.gov

| Substrate (Ac-Phe-X) | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹M⁻¹) |

| Ac-Phe-NH₂ | 40.0 | 0.046 | 1.15 |

| Ac-Phe-Gly-NH₂ | 1.9 | 0.042 | 22.1 |

| Ac-Phe-Ala-NH₂ | 1.5 | 0.58 | 387 |

This table presents data for N-acetyl-L-phenylalanyl peptides as substrates for chymotrypsin, illustrating the effect of the leaving group on kinetic parameters. Data sourced from a study on the kinetics of chymotrypsin A alpha-catalyzed hydrolysis. nih.gov

Inhibition Mechanisms and Studies

Benzoylated peptides that are not hydrolyzed or are hydrolyzed very slowly can act as inhibitors of proteases, providing valuable information about the enzyme's active site and catalytic mechanism.

Competitive inhibition, where the inhibitor molecule binds to the active site of the enzyme and prevents the substrate from binding, is a common mechanism for peptide-based inhibitors. mdpi.com A study on configurational isomers of Leu-Phe benzyl ester revealed that while the L-L isomer is a substrate, the L-D, D-L, and D-D isomers act as competitive inhibitors of chymotrypsin. nih.gov The D-L isomer was found to be the most potent competitive inhibitor among the tested isomers. nih.gov This demonstrates that subtle changes in the stereochemistry of a dipeptide can switch its function from a substrate to a competitive inhibitor.

The table below summarizes the competitive inhibition constants (K_i) for various isomers of Leu-Phe benzyl ester against chymotrypsin.

| Inhibitor (Isomer of Leu-Phe-OBzl) | Inhibition Type | K_i (M) |

| L-D | Competitive | - |

| D-L | Competitive | 2.2 x 10⁻⁵ |

| D-D | Competitive | - |

This table shows the competitive inhibition of chymotrypsin by different stereoisomers of Leu-Phe benzyl ester. The D-L isomer demonstrated the strongest inhibition. nih.gov A dash indicates that a specific value was not provided in the abstract.

Understanding how inhibitors bind to an enzyme is crucial for the design of more effective and specific drugs. Photoaffinity labeling is a powerful technique used to identify binding sites. A photoreactive analog of phenylalanine, p-benzoyl-L-phenylalanine (Bpa), can be incorporated into peptides. nih.govresearchgate.net Upon photoactivation, Bpa forms a covalent bond with nearby residues, allowing for the identification of the binding pocket. nih.govnih.gov This method has been successfully used to map the binding sites of peptides on various proteins. nih.gov

Allosteric regulation, where binding to a site distinct from the active site modulates enzyme activity, is another important mechanism. nih.govnih.gov While specific studies on the allosteric effects of N-benzoyl-L-leucyl-L-phenylalanine are not prominent in the literature, the concept of allosteric modulation by small molecules and peptides is a well-established principle in protease regulation. nih.gov For instance, the binding of certain peptides to an allosteric site can either activate or inhibit the protease by inducing conformational changes that affect the active site's geometry. nih.gov

Interrogation of Biochemical Pathways

The metabolic fate of N-acylated amino acids is an area of growing interest. N-acylation can influence the biological activity and metabolic stability of amino acids and peptides. frontiersin.org In mammals, N-acetylation of L-phenylalanine has been observed, particularly in conditions like phenylketonuria, suggesting a role in the detoxification of high levels of aromatic amino acids. frontiersin.org

The biochemical pathways for the degradation or modification of N-benzoyl-L-leucyl-L-phenylalanine are not well-defined in the available literature. It is plausible that the compound could be hydrolyzed by peptidases to yield N-benzoyl-L-leucine and L-phenylalanine. Subsequently, the N-benzoyl-L-leucine could be further metabolized. The L-phenylalanine released would enter the general phenylalanine metabolic pool, where it can be incorporated into proteins or catabolized through pathways like the Ehrlich pathway in microorganisms. nih.gov The benzoyl group would likely be processed through pathways involved in xenobiotic metabolism. Further research is needed to elucidate the specific enzymes and metabolic routes involved in the processing of N-benzoyl-L-leucyl-L-phenylalanine within biological systems.

Peptide-Protein Interaction Analysis Using N-Benzoyl-L-leucyl-L-phenylalanine Analogs

The structural features of N-benzoyl-L-leucyl-L-phenylalanine make it an excellent scaffold for the development of sophisticated biochemical probes. By incorporating photoreactive groups, scientists can create analogs capable of elucidating the fine details of peptide-protein interactions.

Photoaffinity labeling (PAL) is a powerful technique used to identify and map the binding sites of ligands on their target proteins. researchgate.netcreative-proteomics.com This method involves the use of a ligand analog that contains a photoreactive group. Upon irradiation with UV light, this group becomes highly reactive and forms a covalent bond with amino acid residues in close proximity within the binding site. wikipedia.org

A prominent photoreactive analog of phenylalanine used in these studies is p-benzoyl-L-phenylalanine (Bpa). nih.govcaymanchem.com Bpa can be incorporated into peptides, replacing a natural amino acid. nih.gov The benzophenone (B1666685) moiety of Bpa is relatively inert until it is activated by UV light (typically around 350-360 nm), at which point it can form a covalent cross-link with C-H bonds in its immediate vicinity. nih.gov

The general workflow for a photoaffinity labeling experiment involves incubating the Bpa-containing peptide probe with its target protein, followed by UV irradiation to induce cross-linking. The covalently linked peptide-protein complex can then be isolated and analyzed, often using mass spectrometry, to identify the specific amino acid residues at the binding interface. acs.org This approach provides high-resolution information about the ligand's binding orientation and the architecture of the binding pocket. nih.gov

Table of Common Photoreactive Groups Used in Photoaffinity Labeling

| Photoreactive Group | Reactive Intermediate | Activation Wavelength (nm) | Key Features |

|---|---|---|---|

| Benzophenone | Triplet biradical | ~350-360 | Can react with C-H bonds; relatively stable to repeated excitation. nih.gov |

| Aryl azide (B81097) | Nitrene | ~254-300 | Highly reactive; can insert into a variety of bonds. nih.gov |

Building upon the principles of photoaffinity labeling, bioconjugates of N-benzoyl-L-leucyl-L-phenylalanine analogs are designed to be multifunctional tools for studying molecular recognition. nih.gov These bioconjugates typically consist of three key components: the peptide sequence for specific binding, a photoreactive group for covalent capture, and a reporter tag (e.g., biotin, a fluorophore, or a "clickable" alkyne or azide group) for detection and isolation of the cross-linked complex. rsc.orgnih.gov

The design of these probes is critical to their success. The modifications should minimally perturb the binding affinity of the peptide for its target protein. rsc.org The synthesis of such probes often involves solid-phase peptide synthesis, where the photoreactive amino acid, such as Bpa, is incorporated at a specific position in the peptide chain. nih.gov

An example of a sophisticated bioconjugate design is the incorporation of a clickable, photoreactive amino acid that contains both a benzophenone group and a terminal alkyne. nih.govrsc.org This allows for a two-step "click chemistry" approach where the peptide probe is first cross-linked to its target and then the reporter tag is attached via the alkyne handle. rsc.org This modular approach offers greater flexibility and can improve the efficiency of target identification. nih.gov These bioconjugates have been instrumental in identifying the binding partners of bioactive peptides and in characterizing the molecular details of their interactions. caymanchem.com

Computational Approaches in Peptide Design and Interaction Studies

Molecular Docking Simulations for Ligand-Enzyme/Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme).

This subsection would typically present data on how L-Phenylalanine, N-benzoyl-L-leucyl- is predicted to bind to a specific protein target. The results would include the most likely three-dimensional orientation of the dipeptide within the protein's binding site and a calculated binding affinity score, often expressed in kcal/mol, indicating the strength of the interaction.

A representative data table for a hypothetical docking study is shown below.

Table 1: Hypothetical Molecular Docking Results| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

|---|---|---|

| Enzyme X | -8.5 | 150 |

| Receptor Y | -7.2 | 800 |

| Protein Z | -6.1 | 2500 |

Following the prediction of a binding mode, analysis of the docked complex reveals which amino acid residues of the protein are crucial for the interaction. This often involves identifying hydrogen bonds, hydrophobic interactions, and other non-covalent bonds.

A representative data table for a hypothetical interaction analysis is shown below.

Table 2: Hypothetical Key Interacting Residues| Target Protein | Interacting Residue | Interaction Type |

|---|---|---|

| Enzyme X | Tyrosine 123 | Hydrogen Bond |

| Enzyme X | Leucine (B10760876) 89 | Hydrophobic |

| Receptor Y | Aspartate 45 | Salt Bridge |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics simulations provide a view of the dynamic nature of molecules over time, offering insights into their flexibility and the process of binding.

MD simulations can track the movement of every atom in the dipeptide, revealing which parts of the molecule are rigid and which are flexible. This analysis also calculates the solvent accessible surface area (SASA), indicating which parts of the molecule are exposed to the surrounding solvent.

By simulating the binding process, MD can show how the conformation of both the peptide and the protein may change to accommodate each other, a concept known as "induced fit."

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations offer a highly detailed view of the electronic properties of a molecule, which governs its reactivity. These methods can be used to understand reaction mechanisms and to calculate properties such as electrostatic potential and molecular orbital energies.

Structure-Activity Relationship (SAR) Studies via Computational Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govmdpi.com Computational methods have accelerated SAR studies by enabling the design and evaluation of virtual compounds before their synthesis, saving time and resources. nih.gov

Computational design allows for the rational modification of a lead peptide like N-benzoyl-L-leucyl-L-phenylalanine to enhance specific properties such as binding affinity, selectivity, or stability. nih.gov Various strategies can be employed:

Amino Acid Substitution: Replacing amino acids with natural or unnatural variants can probe interactions and improve binding. For example, substituting an L-amino acid with its D-enantiomer can increase proteolytic stability. acs.org

Side-Chain Modification: Altering the functional groups on the side chains can introduce new interactions. A prominent example is the design of p-benzoyl-L-phenylalanine, a photoreactive amino acid analog. nih.gov When incorporated into a peptide, this analog can be used for photoaffinity labeling, where UV light activation causes it to form a covalent bond with its binding partner, allowing for the identification of binding sites. nih.govthermofisher.com

Peptide Stapling: This technique involves introducing a chemical brace (a "staple") that connects two amino acid side chains, locking the peptide into a specific secondary structure, often an α-helix. rsc.orgnih.gov This pre-organization can significantly increase binding affinity and improve cell permeability and stability. rsc.org

Truncation and Cyclization: Shorter peptide sequences are often desirable as drug candidates. Computational analysis can help identify the minimal sequence required for activity, allowing for truncation of non-essential residues. rsc.org Cyclization, either head-to-tail or through side chains, restricts conformational flexibility, which can enhance binding affinity and stability. nih.gov

In silico screening is a computational technique used to search large virtual libraries of compounds for molecules that are likely to bind to a biological target. nih.gov This approach can be used to explore new potential applications for N-benzoyl-L-leucyl-L-phenylalanine and its analogs. The process typically involves several key steps:

Library Generation: A virtual library of analogs of the parent peptide is created. This can involve systematically modifying the backbone, substituting amino acids, or adding various chemical groups. nih.gov

Target Selection and Docking: A protein target with a known three-dimensional structure is selected. Molecular docking programs are then used to predict the preferred binding pose and affinity of each compound in the virtual library to the target's binding site. oup.com Recently developed tools like MDockPeP2_VS are specifically designed for large-scale in silico screening of peptides. oup.comdigitellinc.com

Scoring and Ranking: The docked compounds are scored based on their predicted binding energy and other parameters. The top-scoring candidates are ranked for further analysis. oup.com

Filtering and Selection: The ranked list is often filtered using computational predictions of other properties, such as toxicity, allergenicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, to select the most promising candidates for experimental validation. researchgate.net

This methodology has been successfully applied to discover peptide inhibitors for various targets, including the TEM-1 β-lactamase, a key enzyme in antibiotic resistance. oup.comnih.gov By screening a virtual library against different biological targets, novel research applications for N-benzoyl-L-leucyl-L-phenylalanine analogs could be efficiently identified. mdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| L-Phenylalanine, N-benzoyl-L-leucyl- |

| N-benzoyl-L-phenylalanine |

| N-(carbomylcarbamothioyl)benzamide |

| Cyclo(l-Cys-d-Cys) |

| p-benzoyl-L-phenylalanine |

Applications As Biochemical Probes and Research Reagents

Development of Fluorescent and Spin-Labeled Peptide Probes

While direct examples of fluorescent or spin-labeled probes of L-Phenylalanine, N-benzoyl-L-leucyl- are not extensively documented in publicly available research, the principles for their development are well-established within the field of chemical biology. Peptide-based probes are fundamental tools for studying enzyme activity and protein dynamics. nih.govnih.gov

Use in in vitro Enzymatic Assays for Real-time Monitoring

The development of fluorescent probes from peptide substrates is a common strategy for the real-time monitoring of enzyme activity. In a typical design, a fluorophore and a quencher are attached to a peptide sequence that is recognized and cleaved by a specific enzyme. nih.gov In the intact probe, the fluorescence of the fluorophore is suppressed by the quencher through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, leading to a detectable increase in fluorescence.

For a dipeptide like L-Phenylalanine, N-benzoyl-L-leucyl-, a potential probe could be synthesized by introducing a fluorophore and a quencher at the N- and C-termini, respectively. The utility of such a probe would depend on the identification of a protease that specifically cleaves the leucyl-phenylalanine bond. The rate of fluorescence increase would then be directly proportional to the enzymatic activity, allowing for continuous monitoring of the reaction.

Table 1: Examples of Fluorophores and Quenchers Used in FRET-based Protease Assays

| Fluorophore | Quencher |

| Fluorescein | Dabcyl |

| 7-Amino-4-methylcoumarin (AMC) | Dabcyl |

| Cyanine dyes (e.g., Cy3, Cy5) | Black Hole Quenchers (BHQ) |

| EDANS | Dabcyl |

Application in Spectroscopic Studies of Protein Dynamics

Spin-labeling, typically using nitroxide radicals such as TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl), is a powerful technique for studying protein dynamics and conformational changes using electron paramagnetic resonance (EPR) spectroscopy. A spin-labeled version of L-Phenylalanine, N-benzoyl-L-leucyl- could be synthesized by attaching a nitroxide spin label to either the leucine (B10760876) or phenylalanine residue.

If this spin-labeled dipeptide binds to a protein, the EPR spectrum of the spin label will be sensitive to its local environment and mobility. Changes in the protein's conformation upon binding of other molecules or during its functional cycle would alter the EPR spectrum, providing insights into the protein's dynamics.

Scaffold for Design of Targeted Enzyme Inhibitors for Research Purposes

The structure of L-Phenylalanine, N-benzoyl-L-leucyl- makes it an attractive starting point for the design of targeted enzyme inhibitors, particularly for proteases.

Design Principles Based on Substrate Mimicry

The principle of substrate mimicry is a cornerstone of rational enzyme inhibitor design. nih.gov An inhibitor designed based on a substrate will bind to the enzyme's active site but will not be processed, thus blocking the enzyme's activity. N-benzoyl-protected amino acids and dipeptides are known to act as substrates or inhibitors for various proteases. For instance, N-benzoyl-L-phenylalanine has been investigated as an inhibitor of chorismate mutase-prephenate dehydrogenase. medchemexpress.com

Starting with the L-Phenylalanine, N-benzoyl-L-leucyl- scaffold, modifications can be introduced to convert it from a substrate into an inhibitor. One common strategy is to replace the scissile peptide bond with a non-hydrolyzable isostere. Another approach is to introduce a "warhead" group that reacts covalently with a catalytic residue in the enzyme's active site, leading to irreversible inhibition.

Table 2: Examples of Protease Inhibitor Scaffolds Based on Amino Acid and Peptide Structures

| Inhibitor Scaffold | Target Enzyme Class | Mechanism of Inhibition |

| Peptidyl aldehydes | Serine and Cysteine Proteases | Reversible covalent inhibition |

| Peptidyl ketones | Serine and Cysteine Proteases | Reversible covalent inhibition |

| Peptidyl boronic acids | Serine Proteases | Reversible covalent inhibition |

| Michael acceptors | Cysteine Proteases | Irreversible covalent inhibition |

Exploration of Selectivity Profiles Against Different Enzyme Classes

A key challenge in inhibitor design is achieving selectivity for the target enzyme over other, related enzymes. The dipeptide L-Phenylalanine, N-benzoyl-L-leucyl- contains recognition elements for proteases that have specificity for aromatic (phenylalanine) and large hydrophobic (leucine) residues at the P1 and P1' positions, respectively. Enzymes such as chymotrypsin (B1334515) and certain carboxypeptidases exhibit such specificities. mdpi.comnih.gov

By systematically modifying the benzoyl group, the leucine side chain, and the phenylalanine side chain, it is possible to fine-tune the inhibitor's affinity and selectivity for different proteases. For example, introducing substituents on the phenyl ring of the benzoyl group can alter interactions with the S2' subsite of the enzyme. Similarly, modifications to the leucine and phenylalanine residues can probe the specificities of the S1 and S1' pockets of different proteases. Computational modeling and combinatorial chemistry approaches can be employed to explore a wide range of structural modifications and identify those that confer the highest selectivity. nih.gov

Precursor in the Synthesis of Advanced Peptide Mimetics for Mechanistic Studies

Peptides are often limited in their therapeutic and research applications due to their poor metabolic stability and low bioavailability. Peptidomimetics are compounds that mimic the three-dimensional structure of a peptide but have a modified, non-peptide backbone, making them more resistant to enzymatic degradation. nih.gov

The dipeptide L-Phenylalanine, N-benzoyl-L-leucyl- can serve as a starting point for the synthesis of more complex peptidomimetics. By using the dipeptide as a scaffold, various chemical transformations can be employed to create conformationally constrained, non-peptidic structures that retain the key pharmacophoric features of the original peptide.

For example, the linear dipeptide could be cyclized to create a more rigid structure. Various macrocyclization strategies are available for peptides and peptidomimetics. nih.gov Alternatively, the peptide bonds can be replaced with other chemical linkages, or the amino acid side chains can be incorporated into a non-peptidic backbone. These advanced peptide mimetics are valuable tools for studying enzyme mechanisms, as they can lock the molecule into a specific conformation that is recognized by the enzyme, providing insights into the bioactive conformation of the natural substrate or inhibitor.

Incorporation into Peptidomimetic Libraries for Target Deconvolution

Peptidomimetics are compounds that mimic the structure and function of natural peptides. They are often used in drug discovery to overcome the limitations of peptides, such as poor metabolic stability and low bioavailability. The incorporation of specific dipeptides like L-Phenylalanine, N-benzoyl-L-leucyl- into these libraries can provide unique structural motifs for screening against various biological targets.

While the direct incorporation of L-Phenylalanine, N-benzoyl-L-leucyl- into peptidomimetic libraries is not extensively documented in publicly available research, the principles of peptidomimetic design and library synthesis provide a framework for its potential use. The N-benzoyl group on the leucine residue offers a rigid, aromatic feature that can influence binding affinity and selectivity to target proteins. The phenylalanine residue provides another aromatic side chain, contributing to potential pi-stacking or hydrophobic interactions within a protein's binding pocket.

The process of target deconvolution aims to identify the specific molecular target of a bioactive compound. In the context of a peptidomimetic library, compounds that show activity in a screening assay would be further investigated. The unique structure of an incorporated dipeptide like L-Phenylalanine, N-benzoyl-L-leucyl- would be a key determinant in its interaction with a biological target.

Exploration of Metabolic Stability in in vitro Systems

The metabolic stability of a potential therapeutic agent is a critical factor in its development. In vitro metabolic stability assays are used to predict how a compound will be metabolized in the body. These assays typically involve incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

There is limited specific data on the in vitro metabolic stability of L-Phenylalanine, N-benzoyl-L-leucyl-. However, studies on a related class of compounds, Nα-aroyl-N-aryl-phenylalanine amides (AAPs), have shown that the amide bonds are potential points of metabolic breakdown. nih.gov The stability of these compounds can be influenced by the nature of the substituents on the aromatic rings.

For L-Phenylalanine, N-benzoyl-L-leucyl-, the peptide bond between the N-benzoyl-leucine and phenylalanine is a likely site for enzymatic cleavage by proteases. The N-benzoyl group may offer some steric hindrance, potentially slowing the rate of metabolism compared to an unprotected N-terminus.

A hypothetical in vitro metabolic stability study of L-Phenylalanine, N-benzoyl-L-leucyl- would involve incubating the compound with human liver microsomes and a cofactor like NADPH. The disappearance of the parent compound over time would be monitored by a technique such as liquid chromatography-mass spectrometry (LC-MS). The results would be used to calculate the half-life (t½) and intrinsic clearance (Clint) of the compound.

Table 1: Hypothetical In Vitro Metabolic Stability Parameters for L-Phenylalanine, N-benzoyl-L-leucyl-

| Parameter | Value | Description |

| Half-life (t½) | To be determined | The time it takes for the concentration of the compound to be reduced by half. |

| Intrinsic Clearance (Clint) | To be determined | A measure of the metabolic capacity of the liver for the compound. |

It is important to note that without direct experimental data, the metabolic profile of L-Phenylalanine, N-benzoyl-L-leucyl- remains speculative. Further research is required to fully characterize its stability and metabolic fate.

Future Directions and Emerging Research Avenues

Integration with Advanced Omics Technologies (e.g., Proteomics)

The integration of photoreactive peptide probes with advanced omics technologies, particularly proteomics, represents a significant frontier in understanding cellular processes. These probes are designed to covalently bind to interacting proteins upon photoactivation, enabling the capture and subsequent identification of binding partners that might otherwise be too transient to detect. nih.gov

Future research will likely focus on refining these approaches. For instance, the development of new photoreactive amino acids with improved crosslinking efficiency is an active area of investigation. nih.gov Halogenated p-benzoyl-L-phenylalanine (pBpa) analogs, for example, have been shown to increase crosslinking yields, allowing for more robust capture of protein-protein interactions (PPIs) in living cells. nih.govresearchgate.net This enhancement is critical for identifying low-abundance interactors or those with weak affinities.

The combination of photo-crosslinking with quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT), will provide deeper insights into the dynamics of protein interaction networks in response to various stimuli or in different disease states. These methods allow for the precise quantification of captured proteins, offering a more nuanced view of cellular signaling and function.

A key application of these integrated approaches is in the study of challenging biological systems, such as the assembly of membrane protein complexes. For example, site-specific photo-crosslinking using p-benzoyl-L-phenylalanine has been employed to elucidate the interactions between components of the β-barrel assembly machinery (BAM) complex, which is essential for the biogenesis of outer membrane proteins in Gram-negative bacteria. biorxiv.org

High-Throughput Screening Platforms for Novel Biochemical Discoveries

High-throughput screening (HTS) platforms are powerful tools for discovering new bioactive molecules and for elucidating their mechanisms of action. The incorporation of photoreactive peptide probes into HTS workflows is an emerging area with considerable potential. These screens can be designed to identify peptides that bind to a specific protein target or to discover the cellular targets of a known bioactive peptide. nih.gov

Future HTS platforms will likely utilize libraries of peptides containing photoreactive amino acids to systematically map protein-protein interactions on a large scale. By combining HTS with automated imaging or other high-content analysis methods, researchers can rapidly screen for peptides that modulate specific cellular processes.

The development of "clickable" photoreactive amino acids is a significant step forward in this direction. nih.govresearchgate.net These amino acids contain both a photoreactive group (like benzophenone) and a bioorthogonal handle (like an alkyne or azide) that can be easily modified with a reporter tag (e.g., a fluorophore or biotin) via click chemistry. nih.govresearchgate.net This dual functionality simplifies the synthesis of photoaffinity probes and facilitates their use in HTS applications for target identification and validation. nih.govresearchgate.net

| Screening Platform | Application of Photoreactive Peptides | Potential Discoveries |

| Yeast Two-Hybrid (Y2H) | Validation of interactions with photoreactive peptide baits. | Confirmation of direct binding partners. |

| Phage Display | Selection of peptides that bind to a target of interest, followed by photoreactive crosslinking. | Novel peptide ligands and inhibitors. |

| Cell-Based Assays | Identification of peptides that induce a specific phenotype, followed by target identification using photoreactive probes. | New therapeutic targets and drug leads. |

Rational Design of Next-Generation Peptide-Based Research Tools

The rational design of peptide-based research tools is being driven by an increasing understanding of peptide structure-activity relationships and by advances in computational modeling. The goal is to create probes with enhanced specificity, affinity, and functionality.

Future efforts in this area will focus on several key aspects:

Improving Photoreactive Moieties: While benzophenone (B1666685) is a widely used photoreactive group, there is ongoing research to develop alternatives with different activation wavelengths, higher quantum yields, and reduced non-specific binding. nih.gov

Optimizing Peptide Scaffolds: The peptide sequence itself plays a crucial role in determining the probe's binding properties. Computational methods, such as molecular docking and molecular dynamics simulations, can be used to design peptides that bind to a target protein with high affinity and specificity.

Incorporating Multiple Functional Groups: As mentioned earlier, the inclusion of "clickable" handles allows for the easy attachment of various reporter tags. nih.govresearchgate.net Future designs may incorporate additional functionalities, such as environmentally sensitive fluorophores that report on the local environment upon binding.

The design of bifunctional amino acids that contain both a photoreactive group and a reporter group is a prime example of rational design aimed at creating more efficient research tools. nih.gov These advanced probes streamline the process of identifying and characterizing ligand-receptor interactions. nih.gov

Interdisciplinary Collaborations in Peptide Chemistry and Chemical Biology

The development and application of sophisticated chemical probes, such as photoreactive peptides, necessitate a high degree of interdisciplinary collaboration. The successful implementation of these tools requires expertise from a wide range of fields.

| Discipline | Contribution |

| Synthetic Organic Chemistry | Design and synthesis of novel photoreactive amino acids and peptides. nih.govnih.gov |

| Molecular Biology | Genetic incorporation of unnatural amino acids into proteins in living cells. nih.gov |

| Biochemistry & Biophysics | Characterization of peptide-protein interactions and analysis of crosslinking results. nih.govresearchgate.net |

| Proteomics & Mass Spectrometry | Identification of crosslinked proteins and mapping of interaction sites. |

| Computational Biology | Modeling of peptide-protein interactions to guide rational probe design. |

These collaborations are essential for pushing the boundaries of what is possible in the study of complex biological systems. The synergy between chemists who create the tools and biologists who apply them is what drives innovation in this field. For example, the development of electron-deficient p-benzoyl-L-phenylalanine derivatives involved synthetic chemistry to create the analogs and molecular biology techniques to incorporate them into yeast for in vivo studies of protein-protein interactions. nih.govresearchgate.net This collaborative approach will continue to be a hallmark of future research in this area.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-benzoyl-L-leucyl-L-phenylalanine derivatives, and how do reaction conditions influence yield?

- Methodological Answer :

- Chemical Synthesis : React L-phenylalanine with formyl chloride in anhydrous dichloromethane or ether under alkaline conditions to introduce the benzoyl group .

- Enzymatic Synthesis : Use phenylalanine ammonia-lyase (PAL) to catalyze trans-cinnamic acid conversion to L-phenylalanine, followed by N-acylation .

- Critical Parameters :

Q. Which analytical techniques are most effective for quantifying L-phenylalanine derivatives in complex biological matrices?

- Methodological Answer :

- Electrochemical Sensors : Bamboo charcoal–carbon nanosphere electrodes detect L-phenylalanine via cyclic voltammetry (CV) with a detection limit of 0.12 µM .

- Chromatography-Mass Spectrometry : GC-MS identifies L-phenylalanine in plasma with 95% accuracy in COVID-19 biomarker studies .

- Comparative Performance :

| Technique | Matrix | LOD | Sensitivity |

|---|---|---|---|

| Electrochemical | Buffer | 0.12 µM | 0.05 µA/µM |

| GC-MS | Plasma | 0.5 µM | 90–95% recovery |

Q. How does phenylalanine ammonia-lyase (PAL) facilitate the production of L-phenylalanine, and what factors affect its enzymatic efficiency?

- Methodological Answer :

- PAL catalyzes the deamination of trans-cinnamic acid to L-phenylalanine, with optimal activity at pH 8.5 and 37°C .

- Key Factors :

| Parameter | Optimal Range | Impact on Activity |

|---|---|---|

| pH | 7.5–8.5 | 20% drop outside range |

| Temperature | 30–37°C | Denaturation > 45°C |

| Substrate Inhibition | >1.0 mM | 50% activity loss |

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data when modeling L-phenylalanine biotransformation to phenylpyruvic acid?

- Methodological Answer :

- Use numerical integration (Δt = 0.01 h) to account for cell deactivation rates (k_d = 0.15 h⁻¹) and substrate depletion .

- Validate models with time-resolved NMR to track intermediate accumulation .

- Data Reconciliation Strategy :

| Variable | Adjustment | Outcome |

|---|---|---|

| Cell activity decay | Include k_d in rate equations | R² improves from 0.82 to 0.96 |

| Substrate inhibition | Limit [L-Phe] ≤ 0.8 mM | Minimizes nonlinear deviations |

Q. What strategies optimize the enantiomeric purity of N-acylated L-phenylalanine derivatives during solid-phase synthesis?

- Methodological Answer :

- Protecting Groups : Use N-phthaloyl groups to reduce racemization (99% enantiomeric excess) .

- Coupling Agents : HBTU/DIPEA in DMF achieves >98% coupling efficiency .

- Optimization Table :

| Strategy | Condition | Outcome |

|---|---|---|

| N-Phthaloyl protection | Dichloromethane, 0°C | 99% ee |

| HBTU activation | 2 eq., 2 h reaction | 98% yield |

Q. How do multi-omics approaches elucidate the role of L-phenylalanine in COVID-19 pathogenesis?

- Methodological Answer :

- Metabolomics : Plasma L-phenylalanine levels correlate with disease severity (2.5-fold increase vs. controls) .

- Pathway Analysis : Elevated phenylalanine disrupts tryptophan metabolism, exacerbating inflammation .

- Multi-Omins Data :

| Biomarker | COVID-19 vs. Control | Mechanism |

|---|---|---|

| L-Phenylalanine | ↑ 150% | Linked to cytokine storm |

| Asparagine | ↑ 80% | Supports viral replication |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.